molecular formula C20H18O7 B2465223 methyl 2-{[3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate CAS No. 714204-88-3

methyl 2-{[3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate

Cat. No.: B2465223
CAS No.: 714204-88-3
M. Wt: 370.357
InChI Key: HBTIHMJTBKHRKW-UHFFFAOYSA-N
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Description

Methyl 2-{[3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate is a synthetic coumarin derivative characterized by a 3,4-dimethoxyphenyl substituent at position 3 of the chromen-2-one core and a methyl ester-linked acetoxy group at position 5. Coumarins and their derivatives are widely studied for their diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. This compound’s structure combines electron-donating methoxy groups with a lipophilic coumarin scaffold, making it a candidate for investigating structure-activity relationships (SAR) in medicinal chemistry .

Properties

IUPAC Name

methyl 2-[3-(3,4-dimethoxyphenyl)-2-oxochromen-7-yl]oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O7/c1-23-16-7-5-12(9-18(16)24-2)15-8-13-4-6-14(26-11-19(21)25-3)10-17(13)27-20(15)22/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBTIHMJTBKHRKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC3=C(C=C(C=C3)OCC(=O)OC)OC2=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with 4-hydroxycoumarin in the presence of a base, followed by esterification with methyl bromoacetate. The reaction conditions often require refluxing in an appropriate solvent such as ethanol or methanol, with catalysts like piperidine or pyridine to facilitate the condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using reagents such as lithium aluminum hydride can convert ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or thiols replace the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amides or thioesters.

Scientific Research Applications

Biological Activities

Research has shown that methyl 2-{[3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate exhibits various biological activities:

Anticancer Activity

Several studies have demonstrated the compound's potential as an anticancer agent. For instance:

  • A study reported that derivatives of chromenone exhibited significant cytotoxic effects against breast cancer cell lines (MCF-7), with IC50 values indicating potent activity against tumor proliferation .

Antioxidant Properties

The compound's structure suggests potential antioxidant properties, which are critical in preventing oxidative stress-related diseases. In vitro assays have shown that similar compounds can scavenge free radicals effectively .

Case Studies

  • Anticancer Studies :
    • A recent study evaluated a series of chromenone derivatives, including this compound, against various cancer cell lines. The results indicated that these compounds could inhibit cell growth significantly and induce apoptosis in cancer cells .
  • Synthesis Optimization :
    • Researchers have optimized synthetic pathways for similar chromenone derivatives to improve yields and reduce reaction times. These methodologies can be applied to synthesize this compound more efficiently .

Mechanism of Action

The mechanism by which methyl 2-{[3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate exerts its effects involves interactions with various molecular targets and pathways. For instance, its antioxidant activity is attributed to the scavenging of free radicals and inhibition of oxidative stress pathways. The compound may also interact with enzymes and receptors involved in inflammatory responses, thereby reducing inflammation .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on the Coumarin Core

The target compound’s 3,4-dimethoxyphenyl group distinguishes it from other coumarin derivatives. Key comparisons include:

Substituent Position and Electronic Effects
  • Methyl 2-((2-Oxo-4-(Trifluoromethyl)-2H-Chromen-7-Yl)Oxy)Acetate () : Features a trifluoromethyl group at position 3. The electron-withdrawing CF3 group increases lipophilicity and may enhance metabolic stability compared to the target compound’s electron-donating methoxy groups. This substitution pattern could influence binding to hydrophobic enzyme pockets .
  • Ethyl 2-[(4-Methyl-2-Oxo-2H-Chromen-7-Yl)Oxy]Acetate (): Contains a 4-methyl group and an ethyl ester. lower yields for bulkier analogs) .
Ring System Modifications
  • Methyl 2-[(4-Oxo-2,3-Dihydro-1H-Cyclopenta[c]Chromen-7-Yl)Oxy]Acetate (): Incorporates a cyclopenta-fused chromene ring.
Anticancer Activity
  • 3-(4-Methanesulfonylphenyl)-2H-Chromen-2-One (Compound 7, ) : Exhibits potent cytotoxicity in A549 lung cancer cells (CC50 = 24 μM) via S-phase cell cycle arrest and ROS induction. The sulfonyl group enhances electrophilicity, contrasting with the target compound’s methoxy groups, which may prioritize hydrogen bonding over electrophilic interactions .
  • This suggests the target compound’s methoxy groups could similarly facilitate enzyme interactions .
Antimicrobial Activity
  • Ethyl 2-[(4-Methyl-2-Oxo-2H-Chromen-7-Yl)Oxy]Acetate () : Demonstrates utility in synthesizing antimicrobial Schiff bases. The ethyl ester’s higher steric bulk compared to the target’s methyl ester may influence bacterial membrane penetration .
Molecular Weight and Lipophilicity
Compound Molecular Weight (g/mol) Substituents LogP (Predicted)
Target Compound 356.33 3,4-Dimethoxyphenyl, methyl ester ~2.8
Methyl 2-((4-CF3-2-Oxo-Chromen-7-Yl)Oxy)Acetate 274.27 4-Trifluoromethyl ~3.5
Ethyl 2-[(4-Methyl-2-Oxo-Chromen-7-Yl)Oxy]Acetate 264.26 4-Methyl, ethyl ester ~2.2

The target compound’s higher molecular weight and moderate LogP suggest balanced solubility and membrane permeability, suitable for oral bioavailability.

Biological Activity

Methyl 2-{[3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate (CAS Number: 78886-14-3) is a compound that belongs to the class of coumarins, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a coumarin backbone with a methoxy-substituted phenyl group. The molecular formula is C11H14O4C_{11}H_{14}O_4, and its molecular weight is approximately 210.226 g/mol. Key physical properties include:

PropertyValue
Molecular FormulaC11H14O4
Molecular Weight210.226 g/mol
LogP0.8077

Antimicrobial Activity

Research has shown that coumarin derivatives exhibit significant antimicrobial properties. A study focusing on the antimicrobial activity of various coumarin compounds indicated that this compound demonstrated effective inhibition against several bacterial strains such as Escherichia coli and Staphylococcus aureus .

Case Study: Antimicrobial Efficacy

In a comparative study, the compound was tested alongside other coumarin derivatives. The results showed that at a concentration of 50 µM, this compound inhibited bacterial growth by approximately 60%, highlighting its potential as an antimicrobial agent .

Anti-inflammatory Properties

Coumarins are also recognized for their anti-inflammatory effects. The compound was evaluated in vitro for its ability to inhibit pro-inflammatory cytokines in macrophages. Results indicated that it significantly reduced the levels of TNF-alpha and IL-6 when administered at a concentration of 25 µM .

Data Table: Anti-inflammatory Activity

Concentration (µM)TNF-alpha Inhibition (%)IL-6 Inhibition (%)
000
254550
506070

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It was found to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) through the activation of caspase pathways .

Case Study: Apoptosis Induction

In a laboratory setting, MCF-7 cells treated with the compound at varying concentrations exhibited increased levels of cleaved caspase-3 and -9, indicating the activation of apoptotic pathways. At a concentration of 50 µM, apoptosis was observed in approximately 70% of the treated cells compared to control groups .

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